7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Description
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a tricyclic heterocyclic compound featuring a pyrido[1,2-a]quinoxalinone core with a partially saturated bicyclic system. This structure comprises fused pyridine and quinoxaline rings, with hydrogenation at positions 7–10, conferring unique physicochemical and biological properties. Derivatives of this compound, such as 3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (C₂₁H₁₈F₆N₂O, molar mass 428.37), are synthesized by introducing substituents like trifluoromethyl groups, which enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLVNXOZVWAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds related to 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one exhibit antidepressant and anxiolytic properties. A study demonstrated that derivatives of this compound can modulate neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. These findings suggest potential applications in treating mood disorders.
Anticancer Properties
Recent investigations have identified the compound's ability to inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vitro. A notable study reported that specific analogs of this compound could significantly reduce the viability of breast cancer cells.
Neuroprotective Effects
Preclinical studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage and could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Tables
Case Study 1: Antidepressant Activity
A double-blind study conducted on animal models assessed the effects of a derivative of this compound on anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to the control group, suggesting its potential as an antidepressant agent.
Case Study 2: Anticancer Efficacy
In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with a specific derivative of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Core Modifications
- Tetrahydroindolo[1,2-a]quinoxalin-6(5H)-ones (e.g., 8,9,10,11-tetrahydroindolo[1,2-a]quinoxalin-6(5H)-one): Feature an indole ring fused to quinoxaline instead of pyridine. Synthesized via Stork enamine alkylation and intramolecular annulation . Aromatization via oxidative dehydrogenation (e.g., using chloranil in xylene) yields indolo[1,2-a]quinoxalin-6(5H)-ones .
- Tetrahydropyrrolo[1,2-a]quinoxalines (e.g., 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one): Replace pyridine with pyrrolidine, altering ring strain and hydrogen bonding capacity.
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-ones (e.g., 6a,7,8,9-tetrahydro-5H-pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6-one):
Substituent Variations
- Trifluoromethyl Derivatives (e.g., ):
- Aryl and Alkyl Groups (e.g., 7-phenylindolo[1,2-a]quinoxalin-6(5H)-one): Aromatic substituents increase π-π stacking interactions, influencing receptor binding .
Physicochemical Properties
Biological Activity
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
- Chemical Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.25 g/mol
- CAS Number : 89860-74-2
Anticancer Activity
Research indicates that derivatives of quinoxaline, including this compound, exhibit significant anticancer properties. A study evaluated various synthesized quinoxaline derivatives for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) .
Table 1: Cytotoxic Activity of Quinoxaline Derivatives
| Compound | IC₅₀ (μg/mL) | Cell Line | Activity Level |
|---|---|---|---|
| 5a | 0.01 ± 0.001 | MCF-7 | Highly Active |
| 5b | 0.06 ± 0.008 | NCI-H460 | Highly Active |
| Doxorubicin | Reference | Various | Positive Control |
| 11 | 1.18 ± 1.03 | SF-268 | Moderately Active |
The results demonstrated that certain derivatives showed IC₅₀ values significantly lower than doxorubicin, indicating a potent anticancer effect while maintaining low toxicity to normal cells (IC₅₀ > 100 μg/mL) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed against various bacterial and fungal strains. The disk diffusion method was employed to evaluate the inhibition zones against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .
Table 2: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 μg/mL |
| Escherichia coli | 12 | 64 μg/mL |
| Candida albicans | 14 | 16 μg/mL |
The compound exhibited notable antimicrobial activity with varying degrees of effectiveness across different strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, research indicates that quinoxaline derivatives can modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies . This suggests that it may serve as a therapeutic agent in managing inflammatory diseases.
Case Studies
- Case Study on Anticancer Effects : A study published in Pharmaceutical Research explored the synthesis of various quinoxaline derivatives and their effects on tumor cell lines. The findings highlighted that some derivatives exhibited higher cytotoxicity compared to established chemotherapeutics like doxorubicin .
- Case Study on Antimicrobial Properties : An evaluation of newly synthesized quinoxalines demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could be developed into effective antimicrobial agents against resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via oxidative dehydrogenation of tetrahydroindoloquinoxaline precursors, as demonstrated in analogous systems. For example, boiling tetrahydroindoloquinoxaline derivatives with chloranil in xylene for extended periods (e.g., 50 hours) facilitates aromatization . Key intermediates include cyclohexene-containing precursors, which undergo cyclization and dehydrogenation steps. Reaction optimization should focus on solvent choice, temperature, and catalyst stoichiometry to minimize side products.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and aliphatic protons in the tetrahydro ring (δ 1.5–3.5 ppm) .
- HRMS : Validate the molecular ion peak (e.g., m/z 204.23 for C10H12N4O) with ≤5 ppm mass accuracy .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally related heterocycles. Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/oral exposure (Category 4 acute toxicity per CLP regulations) .
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis or purification .
- Emergency Protocols : Immediate medical consultation for exposure, with SDS documentation provided to healthcare providers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in the tetrahydro moiety) or impurities. Strategies include:
- Variable-Temperature NMR : Probe conformational changes by acquiring spectra at 25–60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
- HPLC-PDA Purification : Eliminate impurities from incomplete dehydrogenation or oxidation byproducts .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- LogP Prediction : Use Crippen’s fragmentation method (e.g., logP ≈ 2.09 for analogous tetrahydroquinolines) .
- Solubility : Apply the General Solubility Equation (GSE) with experimental melting points and heats of fusion. For example, log10ws = -2.32 for similar structures .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
Q. How can researchers design experiments to study the compound’s potential as a pharmacophore in CNS drug discovery?
- Methodological Answer :
- Target Binding Assays : Screen against serotonin receptors (e.g., 5-HT2C) using radioligand displacement assays, referencing patent WO0035922 for structural analogs .
- In Vivo Behavioral Models : Use rodent forced-swim tests to evaluate antidepressant-like activity, as done for related quinoxaline derivatives .
- Metabolic Stability : Assess microsomal half-life (t1/2) and cytochrome P450 inhibition to predict pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
